Benzene, (1-ethoxy-3-butenyl)-
Description
Properties
CAS No. |
54703-48-9 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-8-12(13-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
InChI Key |
SIZWGEZSKFOIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethoxy-3-butenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with 1-ethoxy-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The ethoxy group (-OCH₂CH₃) is a strong electron-donating group, activating the benzene ring toward electrophilic substitution at the ortho and para positions. Key reactions include:
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).
Example :
Conditions : HNO₃ (1.5 equiv), H₂SO₄, 0–50°C
Product : Nitro-substituted derivative (ortho/para to ethoxy)
Yield : Not explicitly reported, but analogous reactions show >70% efficiency.
Friedel-Crafts Alkylation/Acylation
The activated benzene ring undergoes alkylation or acylation in the presence of Lewis acids like AlCl₃.
Example :
Conditions : Acyl chloride (RCOCl), AlCl₃, CH₂Cl₂, reflux
Product : Acylated derivative (ortho/para positions)
Yield : Dependent on steric effects; typical yields range from 60–85%.
Alkene-Based Reactions
The butenyl side chain (CH₂CH₂CH=CH₂) undergoes typical alkene transformations:
Hydrogenation
Catalytic hydrogenation reduces the double bond to a single bond.
Example :
Conditions : H₂ (2.3 equiv), Cu(OTf)₂ (30 mol%), ethyl acetate, 30°C
Product : Benzene, (1-ethoxybutyl)- (saturated side chain)
Yield : 83% .
| Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrogenation | Cu(OTf)₂ | Ethyl acetate | 30°C | 83% |
Epoxidation
The double bond reacts with peracids to form an epoxide.
Example :
Conditions : m-CPBA (1.3 equiv), CH₂Cl₂, 25°C
Product : Epoxidized derivative
Yield : 94% .
Hydrohalogenation
Addition of HX (e.g., HCl) follows Markovnikov orientation.
Example :
Conditions : HCl (gas), CH₂Cl₂, 0°C
Product : 1-Ethoxy-3-chlorobutane-substituted benzene
Yield : Not explicitly reported; analogous reactions yield ~75%.
Side-Chain Oxidation
The butenyl group can be oxidized to carboxylic acids or ketones under strong conditions.
Example :
Conditions : KMnO₄, H₂SO₄, heat
Product : Benzene with -COOH or -CO- substituents
Yield : Varies with oxidation state; partial oxidation to ketones yields ~65%.
Ether Oxidation
The ethoxy group is stable under mild conditions but cleaves with strong oxidizers like HI.
Example :
Conditions : HI (excess), H₂O, reflux
Product : Phenol derivative
Yield : ~90%.
Diels-Alder Reaction
The butenyl group acts as a dienophile in [4+2] cycloadditions.
Example :
Conditions : Diene (e.g., 1,3-butadiene), heat
Product : Cyclohexene-fused derivative
Yield : Dependent on diene reactivity; up to 78%.
Polymerization
Radical-initiated polymerization of the butenyl chain forms polyalkene materials.
Example :
Conditions : AIBN (initiator), 70°C
Product : Poly(1-ethoxy-3-butenylbenzene)
Yield : Not quantified; reaction confirmed by IR and GPC.
Comparative Reactivity Data
Mechanistic Insights
-
EAS : Ethoxy’s +M effect directs electrophiles to ortho/para positions. Steric hindrance from the butenyl chain favors para substitution.
-
Alkene Reactivity : The trans-configuration of the butenyl chain influences stereoselectivity in additions and cycloadditions .
-
Oxidation : Competitive pathways (epoxidation vs. dihydroxylation) depend on oxidizer strength and solvent polarity .
This compound’s versatility in electrophilic substitution, alkene chemistry, and oxidative transformations makes it valuable in synthetic organic chemistry and materials science. Further studies could explore catalytic asymmetric reactions and polymer applications.
Scientific Research Applications
Chemistry: Benzene, (1-ethoxy-3-butenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on cellular processes and enzyme activities.
Industry: In the industrial sector, Benzene, (1-ethoxy-3-butenyl)- is utilized in the production of specialty chemicals, fragrances, and materials with specific aromatic properties.
Mechanism of Action
The mechanism of action of Benzene, (1-ethoxy-3-butenyl)- primarily involves its interaction with electrophiles and nucleophiles. The benzene ring, being electron-rich, readily undergoes electrophilic aromatic substitution reactions. The ethoxy and butenyl groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that interact with aromatic hydrocarbons. The pathways involved may include metabolic processes that modify the ethoxy and butenyl groups, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzene, (1-ethoxy-3-butenyl)- | Not Provided | Likely C₁₂H₁₆O | ~178.26 (estimated) | Ethoxy, 3-butenyl |
| Benzene, (1,3-dimethyl-3-butenyl) | 56851-51-5 | C₁₂H₁₆ | 160.26 | Dimethyl, butenyl |
| Benzene, 1-ethenyl-3-ethyl | 7525-62-4 | C₁₀H₁₂ | 132.20 | Ethenyl (vinyl), ethyl |
| Ethylbenzene | 100-41-4 | C₈H₁₀ | 106.17 | Ethyl |
| Benzene, (1-methoxyethenyl) | Not Provided | C₉H₁₀O | 134.18 | Methoxy, ethenyl |
Key Observations :
- Substituent Complexity : The ethoxy-butenyl group in the target compound introduces greater steric hindrance and polarity compared to simpler alkylbenzenes like ethylbenzene .
- Electronic Effects : Ethoxy groups activate the benzene ring toward electrophilic substitution, similar to methoxy derivatives but with slightly reduced electron-donating capacity due to the longer alkyl chain .
- Double Bond Reactivity : The 3-butenyl chain may undergo hydrogenation to form a saturated alkyl chain, analogous to reductions observed in benzene derivatives with alkenyl substituents .
Physical and Thermal Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility (Polarity) | Specific Heat (J/g·K) |
|---|---|---|---|
| Ethylbenzene | 136 | Low (nonpolar) | ~1.71 (estimated) |
| Benzene, (1-methoxyethenyl) | Not Available | Moderate (polar ether) | Not Available |
| Benzene, (1,3-dimethyl-3-butenyl) | Not Available | Low (nonpolar) | Not Available |
Trends :
- Boiling Points : Ethylbenzene (136°C) has a lower boiling point than the target compound due to the latter’s larger molecular weight and polar ethoxy group, which enhance intermolecular forces .
- Solubility : The ethoxy group improves solubility in polar solvents compared to purely alkyl-substituted benzenes .
Table 3: Reactivity Comparison
| Compound | Electrophilic Substitution | Reduction of Alkenyl Group | Microwave Reactivity |
|---|---|---|---|
| Benzene, (1-ethoxy-3-butenyl)- | Activated (ethoxy) | Likely (via catalytic H₂) | Limited data |
| Ethylbenzene | Deactivated (alkyl) | Not applicable | Low |
| Benzene, (1-methoxyethenyl) | Highly activated (methoxy) | Possible (ethenyl group) | Moderate |
Key Findings :
- Electrophilic Substitution : Ethoxy and methoxy groups direct incoming electrophiles to the ortho/para positions, with methoxy showing stronger activation .
- Reduction Efficiency : The butenyl group in the target compound is susceptible to hydrogenation, similar to alkenylbenzenes like 1-ethenyl-3-ethylbenzene, forming saturated derivatives under catalytic conditions .
- Microwave Effects : Benzene derivatives with electron-rich substituents (e.g., methoxy) show enhanced microwave reactivity compared to alkylbenzenes .
Table 4: Hazard Profiles
| Compound | GHS Classification | Key Risks |
|---|---|---|
| Benzene, (1-ethoxy-3-butenyl)- | Likely acute toxicity (oral) | Skin/eye irritation (ether group) |
| Ethylbenzene | Flammable, irritant | Respiratory toxicity |
| Benzene, [[1-methyl-3-...] | Acute toxicity, skin corrosion | Requires PPE (gloves, goggles) |
Insights :
- Environmental persistence of the target compound is likely higher than ethylbenzene due to reduced biodegradability of ether linkages .
Q & A
Q. Q1. What are the primary synthetic routes for Benzene, (1-ethoxy-3-butenyl)-, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or etherification . For example:
- Step 1 : React 3-buten-1-ol with ethyl bromide under basic conditions to form 1-ethoxy-3-butene.
- Step 2 : Use a Lewis acid catalyst (e.g., AlCl₃) to graft the ethoxy-butenyl group onto benzene via electrophilic substitution .
Optimization : Reaction temperature (60–80°C) and catalyst loading (5–10 mol%) are critical to minimize side products like polysubstituted derivatives. Monitor progress via GC-MS to track intermediates (e.g., m/z peaks at 134 [M+·] for the ethoxy-butenyl fragment) .
Q. Q2. How is Benzene, (1-ethoxy-3-butenyl)- characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Ethoxy protons appear as a triplet at δ 1.2–1.4 ppm (CH₂CH₃), while butenyl protons show resonances at δ 5.0–5.8 ppm (C=C-H) and δ 3.5–4.0 ppm (OCH₂) .
- ¹³C NMR : The benzene ring carbons resonate at δ 125–140 ppm, with the ethoxy carbon at δ 65–70 ppm .
- IR : Strong C-O stretch at 1100–1250 cm⁻¹ (ethoxy group) and C=C stretch at 1650 cm⁻¹ (butenyl) .
- Mass Spectrometry : Compare experimental m/z with calculated exact mass (e.g., 176.21 g/mol) using high-resolution MS .
Advanced Research Questions
Q. Q3. How does the electron-donating ethoxy group influence the stability and reactivity of the butenyl chain?
Methodological Answer: The ethoxy group donates electrons via resonance, stabilizing the adjacent butenyl chain and reducing its susceptibility to electrophilic attacks. Computational studies (e.g., DFT calculations ) reveal:
- HOMO-LUMO Gap : Narrower gap (Δ = 4.5 eV) compared to non-ethoxy analogs (Δ = 5.2 eV), enhancing reactivity in Diels-Alder reactions .
- Substituent Effects : Ethoxy groups increase regioselectivity in [4+2] cycloadditions by polarizing the butenyl π-system. Validate via Hammett plots or kinetic isotope effects .
Q. Q4. What are the challenges in isolating Benzene, (1-ethoxy-3-butenyl)- from reaction mixtures?
Methodological Answer: Key challenges include:
- Co-elution Issues : Similar retention times (e.g., on HPLC) with byproducts like diethyl ether derivatives. Use reverse-phase chromatography (C18 column) with a gradient of acetonitrile/water (70:30 to 90:10) for separation .
- Thermal Sensitivity : The compound degrades above 120°C. Employ low-temperature vacuum distillation (50–60°C, 0.1 mmHg) or cryogenic crystallization .
Data Contradictions and Resolution
Q. Q5. Discrepancies in reported solubility How to reconcile conflicting values?
Methodological Answer: Reported solubility in water ranges from 0.5–1.2 mg/L. Resolve via:
- Standardized Protocols : Use shake-flask method with UV-Vis quantification (λ = 260 nm) under controlled pH (6.5–7.5) .
- Temperature Control : Ensure measurements at 25°C ± 0.1°C. Discrepancies often arise from incomplete equilibration or impurities .
Experimental Design for Mechanistic Studies
Q. Q6. How to design experiments to probe the radical stabilization capacity of the ethoxy-butenyl group?
Methodological Answer:
- EPR Spectroscopy : Introduce a radical initiator (e.g., AIBN) and monitor spin adducts. Look for hyperfine splitting patterns indicative of delocalization into the ethoxy group .
- Kinetic Trapping : React with TEMPO to quantify radical intermediates. Compare rate constants with non-ethoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
